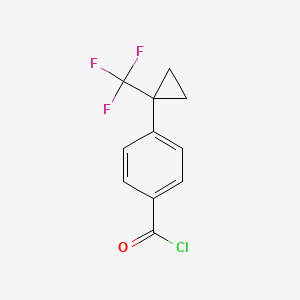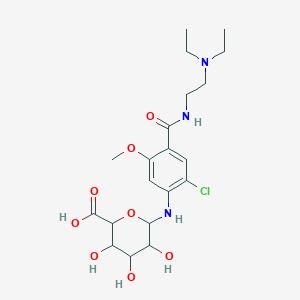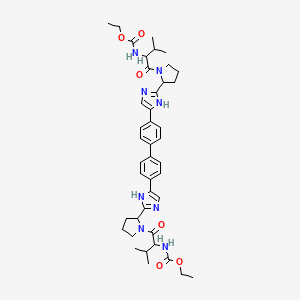
DaclatasvirDiethylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir Diethyl Ester is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. Daclatasvir itself is known for its ability to inhibit the NS5A protein, which is crucial for viral replication. The ester form, Daclatasvir Diethyl Ester, is often used in research and development to study the pharmacokinetics and pharmacodynamics of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir Diethyl Ester typically involves the esterification of Daclatasvir. The process begins with the preparation of Daclatasvir free base, which is then subjected to esterification using diethyl sulfate or similar reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of Daclatasvir Diethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Daclatasvir Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted analogs of Daclatasvir Diethyl Ester .
Applications De Recherche Scientifique
Daclatasvir Diethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in cell culture studies to understand its effects on viral replication.
Medicine: Investigated for its potential use in combination therapies for HCV treatment.
Mécanisme D'action
Daclatasvir Diethyl Ester exerts its effects by inhibiting the NS5A protein of the Hepatitis C Virus. This inhibition prevents the replication of viral RNA and the assembly of new virions. The compound binds to the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for the formation of the viral replication complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it inhibits the NS5A protein but has a different chemical structure.
Velpatasvir: Another NS5A inhibitor with a broader spectrum of activity against different HCV genotypes.
Uniqueness
Daclatasvir Diethyl Ester is unique due to its specific binding affinity for the NS5A protein and its ability to disrupt both cis- and trans-acting functions of NS5A. This makes it a valuable compound in the study of HCV replication and in the development of antiviral therapies .
Propriétés
Formule moléculaire |
C42H54N8O6 |
|---|---|
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
ethyl N-[1-[2-[5-[4-[4-[2-[1-[2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54) |
Clé InChI |
ISZGANJVGZEVKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


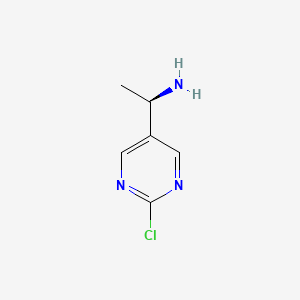
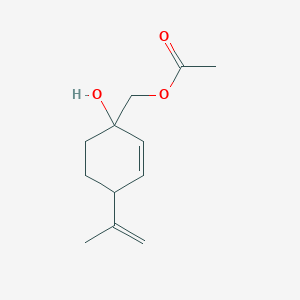
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
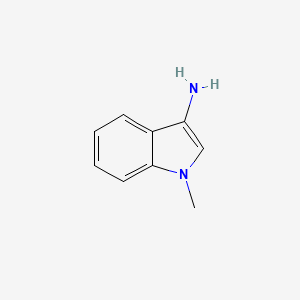
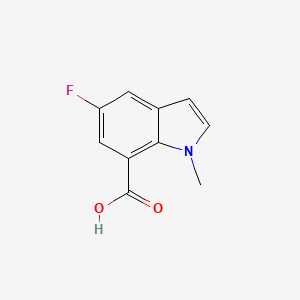
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
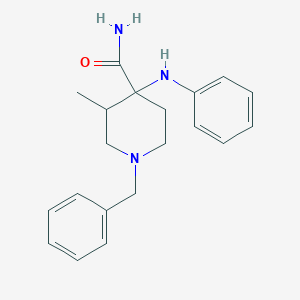
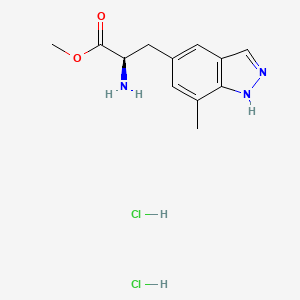
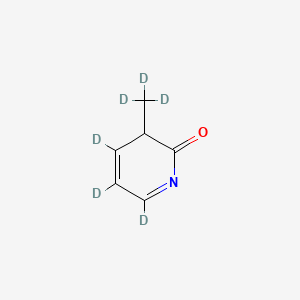
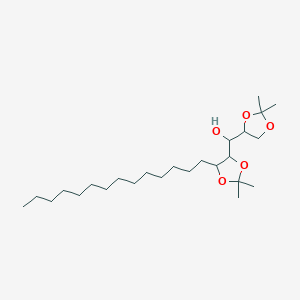
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
